![molecular formula C18H15BrO B134659 (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one CAS No. 156458-92-3](/img/structure/B134659.png)
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Vue d'ensemble
Description
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one, also known as 5-bromo-3-propylidene-10,11-dihydrodibenzo[a,d]cyclohepten-10-one, is a cycloheptenone derivative with a bromine atom at the 3-position. It is a colorless solid and is used in a variety of scientific applications. It has been studied for its properties as a synthetic intermediate and for its potential as a drug candidate.
Applications De Recherche Scientifique
Protecting Group in Peptide Chemistry
The compound has been found useful as a protecting group for amines, alcohols, thiols, and carboxylic acids in peptide chemistry. This group is extremely stable in strongly acidic media and can be easily cleaved under mild conditions, making it a valuable tool in peptide synthesis (Pless, 1976).
Crystal Structure Analysis
Research has been conducted on the crystal structure of derivatives of this compound. For example, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide was determined, providing insights into the molecular geometry and interactions within this class of compounds (Tokuma, Nojima, & Morimoto, 1971).
Photochemical Properties
The photochemical properties of related compounds, such as the photolysis of 5-diazo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene, have been studied. These studies contribute to the understanding of the behavior of these compounds under light exposure, which is crucial for applications in photochemistry and materials science (Moritani, Murahashi, Yoshinaga, & Ashitaka, 1967).
Transannular Reactions
Investigations into the transannular reactions of dibenzo[a,d]cycloheptene derivatives have been performed. Such studies are essential for understanding the reactivity and potential applications of these compounds in organic synthesis (Dobson, Davis, Hartung, & Manson, 1968).
Inclusion Compound Formation
Studies on the formation of inclusion compounds with this class of compounds, such as 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol and its analogs, have been conducted. This research contributes to the understanding of molecular interactions and potential applications in host-guest chemistry (Nassimbeni, Ramon, & Taljaard, 2009).
Synthesis of Biologically Active Derivatives
Efforts have been made to synthesize novel, potentially biologically active derivatives of dibenzosuberone. These compounds are of interest due to their potential applications in pharmaceuticals and bioactive materials (Merkaš, Litvić, Cepanec, & Vinković, 2005).
Conformational Analysis
Conformational analysis of derivatives with flexible amino-substituted side-chains has been performed. Such studies are crucial for understanding the molecular dynamics and potential applications in drug design and molecular engineering (Hofer & Weissensteiner, 1992).
Propriétés
IUPAC Name |
(2Z)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBQLAUHHKJDM-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433558 | |
| Record name | 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one | |
CAS RN |
156458-92-3 | |
| Record name | 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




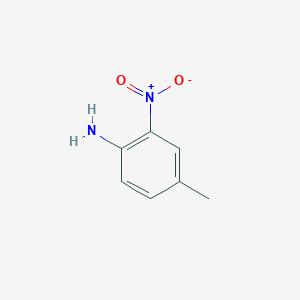



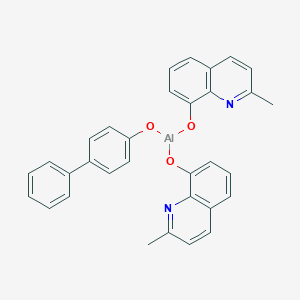
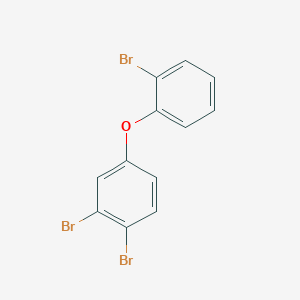
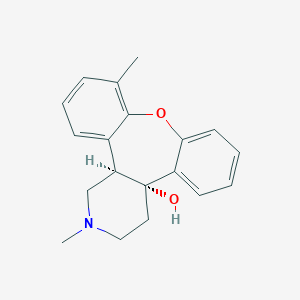
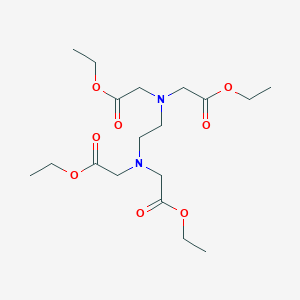
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
